N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide
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Overview
Description
N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of furan derivatives. It is characterized by the presence of a furan ring attached to a carboxamide group, with a 3,5-dichloro-4-hydroxyphenyl substituent. This compound has garnered interest due to its potential biological and pharmacological activities, making it a subject of study in medicinal chemistry and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-hydroxybenzoic acid and furan-2-carboxylic acid.
Formation of Amide Bond: The carboxylic acid group of furan-2-carboxylic acid is activated using reagents such as thionyl chloride or carbodiimides, followed by coupling with 3,5-dichloro-4-hydroxyaniline to form the amide bond.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, at temperatures ranging from room temperature to reflux conditions, depending on the reactivity of the starting materials and reagents used.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis procedures to accommodate larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide or dimethyl sulfoxide.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Amino derivatives.
Substitution Products: Various substituted phenyl derivatives.
Scientific Research Applications
N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential as an enzyme inhibitor or as a ligand for receptor binding studies.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Enzyme Inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor Binding: Interacting with cellular receptors to modulate signal transduction pathways.
Pathways Involved: The specific pathways affected depend on the biological context and the target molecules involved.
Comparison with Similar Compounds
N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide can be compared with other similar compounds, such as:
Furan Derivatives: Compounds like furan-2-carboxamide and furan-2-carboxylic acid, which share the furan ring structure.
Phenyl Derivatives: Compounds like 3,5-dichloro-4-hydroxybenzoic acid and 3,5-dichloro-4-hydroxyaniline, which share the phenyl substituent.
Unique Features: The combination of the furan ring and the 3,5-dichloro-4-hydroxyphenyl group imparts unique chemical and biological properties to this compound, distinguishing it from other related compounds.
Properties
IUPAC Name |
N-(3,5-dichloro-4-hydroxyphenyl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7Cl2NO3/c12-7-4-6(5-8(13)10(7)15)14-11(16)9-2-1-3-17-9/h1-5,15H,(H,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEZSNTMQOWTSBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7Cl2NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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